1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
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Overview
Description
1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxylic acid ester, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Isopropyl-phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the phenyl group is substituted with an isopropyl group.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- 1-(4-Methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
- 1-(4-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
- 1-(4-Propyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Uniqueness: 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)11-4-6-13(7-5-11)16-9-12(8-14(16)17)15(18)19-3/h4-7,10,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZRHSMDHZAWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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